Cas no 113787-85-2 (3-3-(trifluoromethyl)-3H-diazirin-3-ylphenol)

3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenol is a versatile photoreactive compound widely used in photoaffinity labeling and crosslinking studies. Its key advantages include a highly reactive diazirine group, which generates carbene intermediates upon UV irradiation, enabling efficient covalent binding to target molecules. The trifluoromethyl group enhances stability and reactivity, while the phenolic moiety allows for further functionalization or conjugation. This compound is particularly valuable in probing protein-ligand interactions, structural biology, and chemical biology research due to its small size, minimal steric interference, and high crosslinking efficiency. Its compatibility with aqueous and organic systems further broadens its applicability in diverse experimental conditions.
3-3-(trifluoromethyl)-3H-diazirin-3-ylphenol structure
113787-85-2 structure
Product Name:3-3-(trifluoromethyl)-3H-diazirin-3-ylphenol
CAS No:113787-85-2
MF:C8H5F3N2O
MW:202.133311986923
MDL:MFCD24713910
CID:1201246
PubChem ID:599961
Update Time:2025-05-25

3-3-(trifluoromethyl)-3H-diazirin-3-ylphenol Chemical and Physical Properties

Names and Identifiers

    • Phenol, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]-
    • 3-(3-hydroxyhenyl)-3-(trifluoromethyl)-3H-diazirine
    • 3-(3-Hydroxyphenyl)-3-(trifluoromethyl)diazirine
    • 3-(Trifluoromethyl)-3-(3-hydroxyphenyl)diazirine
    • 3-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenol
    • 3-3-(trifluoromethyl)-3H-diazirin-3-ylphenol
    • 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenol
    • 113787-85-2
    • 3-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenol #
    • TQP0889
    • SCHEMBL3724536
    • EN300-8801491
    • AT20405
    • 3-[3-(trifluoromethyl)diazirin-3-yl]phenol
    • 3-(3-Hydroxyphenyl)-3-trifluoromethyl-3H-diazirine
    • MDL: MFCD24713910
    • Inchi: 1S/C8H5F3N2O/c9-8(10,11)7(12-13-7)5-2-1-3-6(14)4-5/h1-4,14H
    • InChI Key: BGENIUKSOIBFBA-UHFFFAOYSA-N
    • SMILES: FC(C1(C2C=CC=C(C=2)O)N=N1)(F)F

Computed Properties

  • Exact Mass: 202.03539727g/mol
  • Monoisotopic Mass: 202.03539727g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 45Ų

Experimental Properties

  • Density: 1.54±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 255.1±50.0 ºC (760 Torr),
  • Flash Point: 108.1±30.1 ºC,
  • Solubility: Very slightly soluble (0.46 g/l) (25 º C),

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3-3-(trifluoromethyl)-3H-diazirin-3-ylphenol Related Literature

Additional information on 3-3-(trifluoromethyl)-3H-diazirin-3-ylphenol

Recent Advances in the Application of 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenol (CAS 113787-85-2) in Chemical Biology and Drug Discovery

The compound 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol (CAS 113787-85-2) has emerged as a valuable chemical probe in photaffinity labeling and drug discovery research. This trifluoromethyl diazirine-containing phenol derivative has gained significant attention in recent years due to its unique photochemical properties and versatility in target identification studies. Recent literature highlights its growing applications in protein-ligand interaction mapping, covalent inhibitor development, and chemical proteomics approaches.

A 2023 study published in Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a photoactivatable crosslinker for mapping small molecule-protein interactions. The research team utilized 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol as a core scaffold to develop novel covalent inhibitors targeting kinase proteins. The diazirine moiety's ability to generate highly reactive carbene intermediates upon UV irradiation (typically 350-365 nm) enables efficient crosslinking with proximal amino acid residues, while the phenolic hydroxyl group provides a convenient handle for further chemical modifications.

Significant progress has been made in optimizing the synthetic routes for 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol, as reported in a 2024 Organic Process Research & Development article. The improved synthetic protocol achieves higher yields (up to 68%) and better purity (>98%) compared to earlier methods, making the compound more accessible for research applications. The authors emphasized the importance of strict temperature control during the diazirine formation step to prevent decomposition of the sensitive functional group.

In proteomics applications, a recent Nature Chemical Biology publication (2024) showcased the use of 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol derivatives in live-cell imaging and target identification of bioactive compounds. The study developed cell-permeable probes incorporating this scaffold that could successfully label and identify low-abundance protein targets in intact cells. Mass spectrometry analysis revealed selective labeling of cysteine and methionine residues, providing valuable insights into binding site characteristics.

The compound's stability profile has been systematically investigated in a 2023 Chemical Research in Toxicology study. Results indicated that 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol maintains excellent stability in aqueous buffers at physiological pH (7.4) for up to 24 hours at 37°C, while showing rapid activation under UV light (t1/2 < 30 seconds at 365 nm). This combination of stability and rapid photoactivation makes it particularly suitable for biological applications requiring precise temporal control.

Emerging applications in fragment-based drug discovery have been reported, where 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol serves as a versatile photoreactive handle for screening weak-binding fragments. A 2024 ACS Chemical Biology paper described a platform technology using this compound to covalently capture fragment-protein interactions, enabling identification of novel binding sites that would be difficult to detect by conventional methods.

Recent safety evaluations (2023) conducted according to OECD guidelines indicate that 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol shows favorable toxicological profiles at concentrations typically used in research applications (≤100 μM). However, appropriate precautions are recommended when handling the compound in its pure form due to potential skin and eye irritation. The material safety data sheet has been updated to reflect these findings.

Future research directions highlighted in recent reviews point toward the development of next-generation derivatives with improved photoreactivity and cell permeability. Computational modeling studies published in early 2024 suggest that subtle modifications to the phenyl ring could significantly enhance the carbene insertion efficiency while maintaining the compound's favorable physicochemical properties.

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